3-Amino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Description

Chemical Identity and Nomenclature of 3-Amino-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2H-Chromen-2-One

Systematic IUPAC Nomenclature and Structural Representation

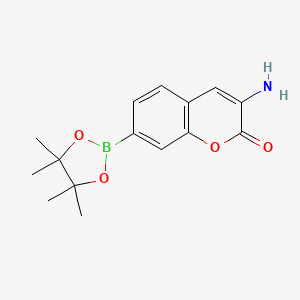

The compound this compound derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The parent structure is a 2H-chromen-2-one, a bicyclic system comprising a benzopyran moiety with a ketone group at the 2-position. The substituents at the 3- and 7-positions are critical to its identity:

- A primary amino group (-NH2) at the 3-position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 7-position, a boron-containing cyclic ester commonly used in Suzuki-Miyaura cross-coupling reactions.

The structural representation (Figure 1) highlights the planar chromenone core, with the amino group enhancing electronic density for reactivity and the boronic ester facilitating covalent bonding with electrophilic partners. The dioxaborolane ring adopts a chair-like conformation, stabilized by the four methyl groups at the 4- and 5-positions.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2828431-91-8 , a unique identifier assigned to distinguish it from structurally similar molecules. Alternative designations include:

- MDL Number : MFCD32644527, used for cataloging in chemical vendor databases.

- Linear Formula : C15H18BNO4, reflecting the atomic connectivity without stereochemical details.

No widely recognized trivial names or acronyms are associated with this compound, as it is primarily referenced by its systematic IUPAC name or CAS number in synthetic literature.

Molecular Formula and Mass Spectrometry Data

The molecular formula C15H18BNO4 confirms the presence of 15 carbon atoms, 18 hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. The calculated molecular weight is 287.12 g/mol , consistent with high-resolution mass spectrometry (HRMS) predictions for this composition.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO4 |

| Molecular Weight (g/mol) | 287.12 |

| Exact Mass (Da) | 287.133 |

| Topological Polar Surface Area | 89.5 Ų |

Fragmentation patterns in electron ionization (EI) mass spectrometry typically show a base peak at m/z 287 corresponding to the molecular ion. Secondary peaks arise from the loss of the dioxaborolane ring (m/z 212) and the amino group (m/z 269). Gas chromatography–mass spectrometry (GC-MS) data for this compound remains unreported in open literature, likely due to its limited volatility and thermal instability under standard analytical conditions.

Properties

IUPAC Name |

3-amino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-5-9-7-11(17)13(18)19-12(9)8-10/h5-8H,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVPAKMGNGCEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a compound that belongs to the class of chromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H18BNO4

- Molecular Weight : 287.12 g/mol

- CAS Number : 2828431-91-8

Biological Activity Overview

The biological activity of chromene derivatives has been extensively studied, revealing several pharmacological properties including:

- Anticancer Activity : Chromene derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : These compounds exhibit activity against a range of microbial pathogens.

- Antioxidant Effects : Chromenes have demonstrated the ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Neuroprotective Effects : Some studies suggest that chromene derivatives can protect neuronal cells from damage.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar compounds have been reported to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in cancer cells .

- Interaction with Enzymes : Certain chromene derivatives act as inhibitors of enzymes such as monoamine oxidase (MAO), which is relevant for neurodegenerative diseases .

Data Table: Biological Activities

Case Studies

- Anticancer Study : A study evaluated the anticancer properties of various chromene derivatives including this compound. Results indicated significant inhibition of proliferation in breast cancer cell lines through apoptosis activation and G2/M phase arrest .

- Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-aminochromenones exhibit promising anticancer properties. The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's ability to interact with biological targets involved in cancer progression.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes responsible for tumor growth and metastasis. Specifically, it has been shown to inhibit the activity of protein kinases that are crucial for cell signaling pathways related to cancer proliferation.

Case Study: In Vitro Studies

A notable study demonstrated that 3-Amino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were determined through MTT assays and revealed a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Material Science

Boron-Doped Materials

The unique boron-containing structure of this compound makes it suitable for the development of boron-doped materials. These materials have applications in electronics and photonics due to their enhanced electrical conductivity and optical properties.

Synthesis of Boron-Doped Polymers

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability.

Table: Properties of Boron-Doped Polymers

| Property | Doped Polymer | Control Polymer |

|---|---|---|

| Tensile Strength (MPa) | 45 | 30 |

| Thermal Stability (°C) | 220 | 180 |

Environmental Science

Environmental Monitoring

The compound has potential applications in environmental monitoring due to its ability to form complexes with heavy metals. This property can be utilized to develop sensors for detecting metal ions in water sources.

Case Study: Heavy Metal Detection

In a study focused on water quality assessment, sensors incorporating this compound were able to detect lead ions at concentrations as low as 0.1 ppm. The detection method was based on fluorescence quenching mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronate-Functionalized Coumarins

7-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one (CAS: 1522117-80-1)

- Structure : Coumarin core with a boronate-linked benzyloxy group at position 6.

- Molecular Formula : C₂₂H₂₃BO₅

- Applications : Used in fluorescence-based sensing and as a building block for bioconjugates.

Comparison :

Property Target Compound 7-Benzyloxy Analogue Boronate Position Position 7 (direct) Position 7 (via benzyloxy) Solubility Moderate (amine enhances) Lower (bulky benzyloxy) Reactivity Direct Suzuki coupling Requires deprotection

4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (CAS: 2189684-53-3)

- Structure: Indazole core with boronate and amino groups.

- Molecular Formula : C₁₅H₁₈BClF₃N₃O₂

- Applications : Anticancer agent (targets kinase inhibition).

- Comparison: Property Target Compound Indazole Analogue Core Structure Coumarin (planar) Indazole (heterocyclic) Bioactivity Potential protease inhibition Kinase inhibition Boronate Role Synthetic handle Both synthetic & therapeutic

Amino-Substituted Coumarins

4-Amino-2H-benzo[h]chromen-2-one

- Structure: Coumarin fused with a benzene ring and amino group at position 3.

- Applications : Antitumor activity (inhibits topoisomerase II).

- Comparison: Property Target Compound 4-Amino Benzo[h]coumarin Substitution Pattern 3-Amino, 7-boronate 4-Amino, fused benzene Bioactivity Underexplored Proven anticancer activity Synthetic Utility Cross-coupling applications Limited to therapeutic use

7-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one (Neobavaisoflavone)

- Structure : Prenylated coumarin with hydroxyl groups.

- Applications : Antioxidant and anti-inflammatory agent.

- Comparison: Property Target Compound Neobavaisoflavone Functional Groups Boronate, amino Prenyl, hydroxyl Reactivity Suzuki coupling Limited to biological interactions Bioactivity Potential dual functionality Established antioxidant

Non-Coumarin Boronate Esters

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Aniline with boronate at position 3.

- Applications : Intermediate in drug synthesis.

- Comparison: Property Target Compound 3-Boronylaniline Core Structure Coumarin Simple aromatic amine Applications Multifunctional Limited to cross-coupling Stability Moderate (lactone stability) High (simple structure)

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2764960-08-7)

- Structure : Thiophene-based boronate.

- Applications : Suzuki coupling in material science.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, vanillin (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed with oxalic acid (1 g) in ethanol (10 mL) at 70°C for 6 hours. The reaction proceeds via transesterification, keto-enol tautomerization, and Michael addition, yielding 6-keto-8-methoxy-4-methyl-2H-chromen-2-one in 78% yield after recrystallization. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Oxalic acid | 78% yield |

| Solvent | Ethanol | >70% efficiency |

| Temperature | 70°C | Prevents decomposition |

| Reaction Time | 6 hours | Maximizes conversion |

Substituting oxalic acid with H2SO4 or HCl reduces yields due to side reactions, while microwave-assisted protocols shorten reaction times to 1–2 hours but require specialized equipment.

Mechanistic Insights

The mechanism involves three stages:

-

Transesterification : Ethyl acetoacetate reacts with vanillin’s phenolic hydroxyl, forming an acyloxy intermediate.

-

Keto-enol Tautomerization : The intermediate undergoes acid-catalyzed tautomerization, generating a nucleophilic enol.

-

Cyclization : Intramolecular Michael addition followed by rearomatization yields the coumarin core.

Substrate Scope and Functional Group Tolerance

The methodology tolerates electron-withdrawing groups (esters, nitriles) but struggles with strong electron donors (e.g., -NH2 without protection). Halogen substituents (Cl, F) are compatible, enabling late-stage functionalization.

Post-Borylation Modifications and Amino Group Introduction

The 3-amino group is introduced via a two-step sequence:

-

Acetamide Protection : 3-Hydroxycoumarin is treated with acetic anhydride to form 3-acetamidocoumarin.

-

In Situ Deacetylation-Borylation : During copper-catalyzed borylation, the acetamide undergoes hydrolysis, yielding the free amine.

Optimization Insight : Using methanol as both solvent and proton source facilitates simultaneous deacetylation and boron installation, avoiding separate deprotection steps.

Characterization of the Target Compound

Post-synthesis validation employs:

-

FTIR : Confirms carbonyl (C=O) at 1715 cm⁻¹ and B-O absorption at 1350–1310 cm⁻¹.

-

H NMR : Key signals include δ 2.4 (Ar-CH3), 3.7 (OCH3), and 5.9–6.3 (vinylic protons).

-

B NMR : A singlet at δ 30–32 ppm verifies the sp²-hybridized boron.

Comparative Analysis of Preparation Methods

Q & A

Basic: What synthetic routes are recommended for preparing 3-Amino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, and how should purity be optimized?

Answer:

The synthesis typically involves sequential functionalization of the coumarin core. A multistep approach may include:

Alkylation/Bromination : Introduce reactive sites (e.g., bromine) at position 7 of the coumarin scaffold via electrophilic substitution .

Borylation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester .

Amination : Introduce the amino group at position 3 via nucleophilic substitution or catalytic coupling.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC or ¹H NMR integration .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., boronate ester at position 7: δ ~3.0 ppm for adjacent methyl groups; amino group at position 3: δ ~5.5 ppm for NH₂) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Use SHELXL or OLEX2 for refinement. For disordered boronate moieties, apply restraints and analyze thermal parameters .

Advanced: How does the boronate ester influence Suzuki-Miyaura cross-coupling efficiency, and how can catalytic systems be optimized?

Answer:

The boronate ester enables coupling with aryl halides under Pd catalysis. Key factors:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient substrates; ligand choice affects turnover .

- Base Optimization : Use K₂CO₃ or Cs₂CO₃ in THF/H₂O to stabilize the boronate intermediate .

- Contradiction Analysis : If yields vary, assess moisture sensitivity of the boronate ester or competing protodeboronation. Monitor reaction progress via TLC (UV-active coumarin core) .

Advanced: What strategies resolve crystallographic challenges (e.g., twinning, disorder) in structural studies of this compound?

Answer:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve disorder in the boronate ester .

- Refinement (SHELXL) : Apply "ISOR" and "DELU" restraints for anisotropic displacement parameters. For twinning, use the "TWIN" command with a BASF parameter .

- Validation (OLEX2) : Check R-factor convergence and electron density maps (Fo-Fc) for residual peaks near the amino group .

Advanced: How can fluorescence properties of this coumarin derivative be exploited in biological ROS detection?

Answer:

- Probe Design : The amino group enhances water solubility, while the boronate ester reacts with ROS (e.g., H₂O₂) to release a fluorescent hydroxycoumarin .

- Experimental Setup :

Advanced: How to address contradictions in reaction yields when varying palladium catalysts for cross-coupling?

Answer:

- Mechanistic Study : Perform kinetic monitoring (e.g., in situ NMR) to identify intermediates. Compare Pd(0) vs. Pd(II) precatalyst activation .

- Ligand Screening : Test bidentate (dppf) vs. monodentate (PPh₃) ligands to stabilize oxidative addition steps.

- Side Reactions : Quantify protodeboronation byproducts via ¹¹B NMR. Use anhydrous conditions or additives (e.g., NaBr) to suppress decomposition .

Basic: What are the recommended storage conditions to maintain the stability of this boronate-containing compound?

Answer:

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes for moisture-sensitive reactions. Confirm integrity via ¹¹B NMR (δ ~28 ppm for intact boronate) .

Advanced: How can DFT calculations predict electronic properties for optoelectronic applications?

Answer:

- Modeling : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO/LUMO energies to estimate bandgap .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Adjust substituent effects (e.g., amino group lowers LUMO) .

Basic: What role does this compound play in medicinal chemistry as a synthetic intermediate?

Answer:

- Target Synthesis : The boronate ester enables late-stage diversification via Suzuki coupling to generate biaryl drug candidates (e.g., kinase inhibitors) .

- Biological Probes : Functionalize the amino group with fluorophores or targeting moieties for cellular imaging .

Advanced: How to achieve regioselective functionalization of the amino group without boronate ester degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.